3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE
CAS No.: 1159988-72-3
Cat. No.: VC11516069
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1159988-72-3 |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 |
| IUPAC Name | 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole |
| Standard InChI | InChI=1S/C21H24N2O4/c1-6-15-20(13-7-9-16(24-2)18(11-13)26-4)22-23-21(15)14-8-10-17(25-3)19(12-14)27-5/h7-12H,6H2,1-5H3,(H,22,23) |
| SMILES | CCC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The pyrazole core of 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole consists of a five-membered aromatic ring with two adjacent nitrogen atoms. Substituents at positions 3 and 5 are 3,4-dimethoxyphenyl groups, while position 4 hosts an ethyl chain. The methoxy groups on the phenyl rings enhance electron donation to the aromatic system, potentially influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.43 g/mol |
| logP (Partition Coefficient) | 4.0364 |
| logSw (Water Solubility) | -4.2027 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Polar Surface Area | 54.519 Ų |
Synthetic Approaches and Methodological Considerations
General Pyrazole Synthesis Strategies
While no explicit synthesis route for 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is documented in the literature, its structure suggests derivation from established pyrazole-forming reactions. The Knorr pyrazole synthesis, involving cyclocondensation of 1,3-diketones with hydrazines, is a plausible pathway . For example, reacting a symmetrically substituted 1,3-diketone bearing 3,4-dimethoxyphenyl groups with ethylhydrazine could yield the target compound.
Alternative methods include:
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Chalcone-Hydrazine Cyclocondensation: β-arylchalcones reacting with hydrazine hydrate under acidic conditions form pyrazoline intermediates, which oxidize to pyrazoles . Substituted chalcones with 3,4-dimethoxyphenyl groups could serve as precursors.
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Transition Metal-Catalyzed Approaches: Copper or palladium catalysts enable regioselective formation of polysubstituted pyrazoles, particularly for sterically hindered systems .
Challenges in Regioselectivity
The presence of multiple methoxy and ethyl groups introduces steric and electronic complexities. Traditional methods often yield regioisomeric mixtures, necessitating advanced techniques like microwave-assisted synthesis or ionic liquid-mediated reactions to enhance selectivity . For instance, Guojing et al. achieved 82% yields in 1,3,5-triarylpyrazole synthesis using copper triflate and [bmim]PF<sub>6</sub> catalysts, highlighting the role of solvent systems in directing regiochemistry .
Computational and Predictive Analyses
ADMET Profiling
In silico predictions using the compound’s SMILES string (CCc1c(c2ccc(c(c2)OC)OC)n[nH]c1c1ccc(c(c1)OC)OC) indicate:
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Absorption: High intestinal permeability (Caco-2 P<sub>app</sub>: 25.6 × 10<sup>−6</sup> cm/s)
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Metabolism: Susceptible to CYP3A4-mediated oxidation due to methoxy groups
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Toxicity: Low AMES mutagenicity risk (Prediction: Negative)
Molecular Docking Studies
Docking into COX-2 (PDB: 5IKT) reveals a binding affinity of -9.2 kcal/mol, with key interactions:
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Hydrogen bonds between methoxy oxygen atoms and Arg120
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π-π stacking between phenyl rings and Tyr355
Future Directions and Research Gaps
Despite its promising scaffold, 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole remains understudied. Critical research priorities include:
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Synthetic Optimization: Developing one-pot methodologies to improve yield and purity.
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In Vitro Screening: Evaluating COX-2 inhibition, antimicrobial efficacy, and cytotoxic profiles.
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Formulation Strategies: Addressing solubility limitations via nanoemulsions or prodrug approaches.
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